Desmethyl Atomoxetine Hydrochloride

Pharmacology Metabolite Activity Norepinephrine Transporter

Select Desmethyl Atomoxetine Hydrochloride for non-substitutable analytical applications: (1) LC-MS/MS method validation—distinct retention time (1.0 min) and LLOQ (0.1 ng/mL) versus 4-hydroxyatomoxetine ensure accurate peak identification across the clinical range (0.7–126.2 ng/mL); (2) CYP2C19 phenotyping—high Km (83 μM) and low CLint (0.8 μL/min/mg) make it the definitive probe for drug-drug interaction and pharmacogenomic studies; (3) ANDA impurity testing—required as a specified impurity marker for batch release and stability studies per regulatory guidelines; (4) TDM in CYP2D6 poor metabolizers—circulates at parent drug-equivalent concentrations, demanding authentic standard for accurate quantification. Not interchangeable with atomoxetine or 4-hydroxy metabolite.

Molecular Formula C16H20NOCl
Molecular Weight 277.79
CAS No. 881995-46-6
Cat. No. B601821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Atomoxetine Hydrochloride
CAS881995-46-6
SynonymsDesmethyl Atomoxetine Hydrochloride;  γ-(2-Methylphenoxy)benzenepropanamine Hydrochloride
Molecular FormulaC16H20NOCl
Molecular Weight277.79
Structural Identifiers
SMILESCC1=CC=CC=C1OC(CCN)C2=CC=CC=C2.Cl
InChIInChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Desmethyl Atomoxetine Hydrochloride (CAS 881995-46-6): Procurement-Grade Reference for the N-Desmethyl Metabolite of Atomoxetine


Desmethyl Atomoxetine Hydrochloride (CAS 881995-46-6), also referred to as N-Desmethyl Atomoxetine Hydrochloride, is the hydrochloride salt of the primary N-demethylated metabolite of atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) . This compound is supplied as a white to off-white solid with a molecular formula of C16H20ClNO and a molecular weight of 277.79 g/mol . It is a racemic mixture of the (R)- and (S)- enantiomers . The hydrochloride salt form confers enhanced aqueous solubility and stability for research and analytical applications . As a key circulating metabolite, it is essential for studies of atomoxetine pharmacokinetics, pharmacodynamics, and metabolism, as well as for use as an analytical reference standard in bioanalytical method development and quality control .

Why In-Class Norepinephrine Reuptake Inhibitors or Other Atomoxetine Metabolites Cannot Substitute for Desmethyl Atomoxetine Hydrochloride


Desmethyl Atomoxetine Hydrochloride is not interchangeable with atomoxetine, its equipotent 4-hydroxy metabolite, or other NRIs. Its unique combination of a distinct metabolic pathway (CYP2C19-mediated N-demethylation) and significantly lower pharmacological activity compared to the parent drug [1] dictates its specific plasma concentration profile and analytical behavior. Furthermore, its circulating levels in plasma, which are lower than atomoxetine in extensive metabolizers but can approach parity in poor metabolizers, differ markedly from those of 4-hydroxyatomoxetine [2]. These differences necessitate the use of the specific compound as a reference standard for accurate quantification in pharmacokinetic and therapeutic drug monitoring studies, as cross-reactivity and differing MS/MS transitions would compromise analytical accuracy. The following quantitative evidence demonstrates exactly where this compound provides non-substitutable value.

Quantitative Differentiation of Desmethyl Atomoxetine Hydrochloride: Direct Evidence for Scientific Selection


Reduced Pharmacological Activity Relative to Parent Atomoxetine

Desmethyl Atomoxetine Hydrochloride is the active metabolite of atomoxetine but demonstrates substantially reduced pharmacological potency compared to the parent drug [1]. While atomoxetine is a potent and selective norepinephrine reuptake inhibitor, the N-desmethyl metabolite is considered to have limited activity, with its contribution to overall therapeutic effect being significantly lower [1].

Pharmacology Metabolite Activity Norepinephrine Transporter

Minor Metabolic Pathway: N-Demethylation Kinetics in Human Liver Microsomes

The formation of N-desmethylatomoxetine from atomoxetine is a minor pathway with distinct kinetic parameters compared to the major 4-hydroxylation route [1]. In human liver microsomes, the N-demethylation reaction exhibits a high Km and low intrinsic clearance, confirming it as a secondary metabolic pathway [1].

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Plasma Concentration Ranges in Pediatric ADHD Patients: A 62-fold Difference from Parent Drug

In a study of pediatric patients receiving atomoxetine (18–60 mg/day), plasma concentrations of N-desmethylatomoxetine were measured alongside the parent drug and the 4-hydroxy metabolite [1]. The observed concentration ranges demonstrate a clear, quantifiable difference in systemic exposure among the three analytes [1].

Clinical Pharmacokinetics Therapeutic Drug Monitoring Bioanalysis

Chromatographic Retention Time Differentiation in Validated LC-MS/MS Method

A validated LC-MS/MS method for the simultaneous determination of atomoxetine metabolites in human plasma established distinct retention times for N-desmethylatomoxetine and 4-hydroxyatomoxetine [1]. The observed retention time difference confirms that the two metabolites can be chromatographically resolved under the specified conditions [1].

Analytical Method Development LC-MS/MS Metabolite Quantification

Lower Limit of Quantification (LLOQ) in Human Plasma: 2-fold Higher than 4-Hydroxy Metabolite

The validated LC-MS/MS method for atomoxetine metabolites achieved different lower limits of quantification (LLOQ) for the two metabolites, reflecting differences in assay sensitivity and matrix effects [1]. The LLOQ for N-desmethylatomoxetine was 0.1 ng/mL, which is twice the value obtained for 4-hydroxyatomoxetine [1].

Bioanalytical Validation Sensitivity Method Performance

Purity Specification: ≥95% for Reliable Analytical Use

Commercially available Desmethyl Atomoxetine Hydrochloride is supplied with a minimum purity of 95%, as determined by HPLC analysis . This purity level meets the general requirements for use as an analytical reference standard in method development, validation, and routine quality control applications .

Reference Standard Quality Control Purity

High-Value Application Scenarios for Desmethyl Atomoxetine Hydrochloride Driven by Quantitative Differentiation


Bioanalytical Method Development and Validation for Atomoxetine Pharmacokinetic Studies

Given its distinct retention time (1.0 min) and LLOQ (0.1 ng/mL) relative to 4-hydroxyatomoxetine [1], Desmethyl Atomoxetine Hydrochloride is an essential reference standard for developing and validating LC-MS/MS methods to quantify atomoxetine and its metabolites in plasma, urine, or oral fluid. Its use ensures accurate peak identification and reliable quantification across the clinically relevant concentration range (0.7–126.2 ng/mL) [2].

Investigating CYP2C19 Polymorphism Effects on Atomoxetine Metabolism and Clearance

The formation of N-desmethylatomoxetine is primarily catalyzed by CYP2C19 with a high Km (83 μM) and low CLint (0.8 μL/min/mg) [1]. This kinetic profile makes Desmethyl Atomoxetine Hydrochloride the definitive probe for studies examining the impact of CYP2C19 genetic variants or drug-drug interactions on the N-demethylation pathway, a key determinant of atomoxetine exposure in poor metabolizers [1].

Quality Control Release Testing and Stability Monitoring of Atomoxetine Drug Products

As a specified impurity and primary metabolite, Desmethyl Atomoxetine Hydrochloride (≥95% purity) [1] is required for the preparation of system suitability solutions and impurity marker standards in HPLC and LC-MS methods used for batch release and stability studies of atomoxetine formulations. Its use is mandated by regulatory guidelines for ANDA submissions and commercial quality control [1].

Therapeutic Drug Monitoring Assay Development in Special Populations

In patients with compromised CYP2D6 activity (poor metabolizers), N-desmethylatomoxetine circulates at concentrations comparable to the parent drug [1]. Therefore, therapeutic drug monitoring assays designed for this sub-population must be specifically validated for N-desmethylatomoxetine quantification using the authentic reference standard, as its concentration profile differs significantly from that in extensive metabolizers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethyl Atomoxetine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.